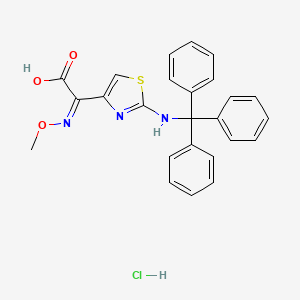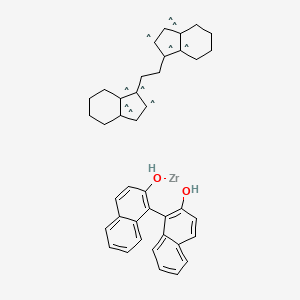
BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The compound’s structure includes a bicyclo[2.2.1]heptane framework with a carboxylic acid ester group and an isopropyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is commonly used as the diene, and an appropriate dienophile is selected based on the desired substituents on the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or xylene, and the temperature is carefully regulated to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.
Norbornene: The parent compound of the norbornene family, lacking the ester group.
Bicyclo(2.2.1)heptane: A simpler bicyclic structure without the double bond or ester group.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is unique due to its specific ester and isopropyl substituents, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
116126-82-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
ethyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI Key |
HJEFAEQTNTXLHL-WRWGMCAJSA-N |
SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1C(C)C)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)




![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
